molecular formula C12H11F3N2 B6605303 N,N-dimethyl-3-(trifluoromethyl)quinolin-6-amine CAS No. 2751614-99-8

N,N-dimethyl-3-(trifluoromethyl)quinolin-6-amine

Cat. No.: B6605303
CAS No.: 2751614-99-8
M. Wt: 240.22 g/mol
InChI Key: OVKVQQWILXBNET-UHFFFAOYSA-N
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Description

N,N-dimethyl-3-(trifluoromethyl)quinolin-6-amine is a quinoline derivative characterized by the presence of a trifluoromethyl group at the 3-position and a dimethylamino group at the 6-position. Quinoline derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

N,N-dimethyl-3-(trifluoromethyl)quinolin-6-amine has several scientific research applications:

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-3-(trifluoromethyl)quinolin-6-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N,N-dimethyl-3-(trifluoromethyl)quinolin-6-amine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The quinoline core can interact with DNA and proteins, leading to the inhibition of key biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyl-3-(trifluoromethyl)quinolin-6-amine is unique due to the presence of both the trifluoromethyl and dimethylamino groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the dimethylamino group can participate in hydrogen bonding and other interactions with biological targets .

Properties

IUPAC Name

N,N-dimethyl-3-(trifluoromethyl)quinolin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N2/c1-17(2)10-3-4-11-8(6-10)5-9(7-16-11)12(13,14)15/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVKVQQWILXBNET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=CC(=CN=C2C=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.